molecular formula C16H22N2O3 B14960344 Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Katalognummer: B14960344
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: JGLLWCCGHZLCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a complex organic compound that features a furan ring attached to a piperidine structure through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves the reaction of furan-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and piperidine moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
  • 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one

Uniqueness

Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a piperidine moiety allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

[1-(furan-2-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H22N2O3/c19-15(17-8-2-1-3-9-17)13-6-10-18(11-7-13)16(20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2

InChI-Schlüssel

JGLLWCCGHZLCLH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.